molecular formula C50H72O2 B1246088 Bisanhydrobacterioruberin

Bisanhydrobacterioruberin

Cat. No.: B1246088
M. Wt: 705.1 g/mol
InChI Key: YSNDIOZFQNZVGY-SOGLEDDYSA-N
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Description

Chemical Characterization of Bisanhydrobacterioruberin

Molecular Structure and Stereochemical Configuration

This compound features a 50-carbon skeleton with 13 conjugated double bonds arranged in an all-trans configuration, forming an extended polyene chain. Its IUPAC name, (3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30S)-2,6,10,14,19,23,27,31-octamethyl-3,30-bis(3-methylbut-2-enyl)dotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaene-2,31-diol , reflects its stereochemical complexity. The molecule terminates with two secondary hydroxyl groups at positions C2 and C31, contributing to its polar character, while the methyl and isoprenyl side chains enhance hydrophobicity.

Key stereochemical elements include:

  • S-configuration at C3 and C30.
  • E-geometry across all double bonds, ensuring planarity for optimal conjugation.
  • Asymmetric centers at C2 and C31, influencing chiral interactions.

Table 1: Molecular Characteristics of this compound

Property Description
Molecular Formula C₅₀H₇₂O₂
Molecular Weight 705.1 g/mol
Conjugated Double Bonds 13
Functional Groups 2 hydroxyls, 8 methyl, 2 isoprenyl side chains

Physicochemical Properties and Stability Analysis

This compound exhibits limited water solubility due to its elongated hydrophobic backbone but demonstrates solubility in organic solvents like ethanol and dichloromethane. Its stability is influenced by:

  • pH : Stable under neutral to alkaline conditions but prone to degradation in acidic environments.
  • Temperature : Retains structural integrity up to 80°C, making it suitable for high-temperature applications.
  • Oxidation : Susceptible to radical-mediated degradation, though its conjugated system provides moderate antioxidant capacity.

Notably, the compound’s production in halophilic archaea under hypersaline stress (25–30% NaCl) suggests inherent stability in high-ionic-strength environments.

Table 2: Physicochemical Properties

Property Value/Range
Solubility in Water <0.1 mg/mL
Solubility in Ethanol ~5 mg/mL
Melting Point Decomposes above 200°C
LogP (Octanol-Water) Estimated 12.3

Spectroscopic Identification Features

UV-Vis Spectroscopy

This compound exhibits a characteristic "three-finger" absorption profile with λₘₐₐ values at 468 nm , 491 nm , and 523 nm , attributed to π→π* transitions in the conjugated system. The bathochromic shift compared to shorter-chain carotenoids (e.g., β-carotene) underscores its extended conjugation.

Mass Spectrometry (MS)

High-resolution ESI-Q-TOF-MS reveals a predominant [M−H]⁻ ion at m/z 703.5459 , consistent with its molecular formula (C₅₀H₇₂O₂). Fragmentation patterns show losses of hydroxyl groups (–18 Da) and isoprenyl side chains (–68 Da).

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra display key signals:

  • δ 5.0–6.5 ppm : Olefinic protons from conjugated double bonds.
  • δ 1.6–1.8 ppm : Methyl groups on the polyene chain.
  • δ 4.1–4.3 ppm : Hydroxyl-bearing methine protons.

¹³C NMR confirms 50 carbons, including 13 sp² hybridized atoms (δ 120–140 ppm) and two oxygenated sp³ carbons (δ 70–75 ppm).

Table 3: Spectroscopic Data Summary

Technique Key Features
UV-Vis λₘₐₐ: 468, 491, 523 nm (in ethanol)
MS [M−H]⁻: m/z 703.5459; fragments at m/z 685 (–H₂O), 617 (–C₅H₈)
NMR ¹H: δ 5.0–6.5 (olefins), δ 4.1–4.3 (hydroxyls); ¹³C: 13 sp², 2 sp³ oxygenated

Comparative Structural Analysis with Related C₅₀ Carotenoids

This compound is part of a biosynthetic continuum in halophilic archaea, alongside:

  • Bacterioruberin : Contains four hydroxyl groups, enhancing solubility and antioxidant capacity.
  • Monoanhydrobacterioruberin : Features three hydroxyls, intermediate in polarity.

Table 4: Structural Comparison of C₅₀ Carotenoids

Compound Hydroxyl Groups Double Bonds Key Functional Differences
This compound 2 13 Least polar; optimized for membrane integration
Monoanhydrobacterioruberin 3 13 Moderate solubility; intermediate antioxidant
Bacterioruberin 4 13 Most polar; superior radical scavenging

The reduction in hydroxyl groups in this compound reduces its antioxidant efficacy compared to bacterioruberin but enhances compatibility with lipid bilayers, as evidenced by its prevalence in archaeal membranes.

Properties

Molecular Formula

C50H72O2

Molecular Weight

705.1 g/mol

IUPAC Name

(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30S)-2,6,10,14,19,23,27,31-octamethyl-3,30-bis(3-methylbut-2-enyl)dotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaene-2,31-diol

InChI

InChI=1S/C50H72O2/c1-39(2)31-35-47(49(11,12)51)37-33-45(9)29-19-27-43(7)25-17-23-41(5)21-15-16-22-42(6)24-18-26-44(8)28-20-30-46(10)34-38-48(50(13,14)52)36-32-40(3)4/h15-34,37-38,47-48,51-52H,35-36H2,1-14H3/b16-15+,23-17+,24-18+,27-19+,28-20+,37-33+,38-34+,41-21+,42-22+,43-25+,44-26+,45-29+,46-30+/t47-,48-/m0/s1

InChI Key

YSNDIOZFQNZVGY-SOGLEDDYSA-N

Isomeric SMILES

CC(=CC[C@H](C(O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/[C@@H](C(O)(C)C)CC=C(C)C)\C)\C)\C)/C)/C)/C)C

Canonical SMILES

CC(=CCC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CC=C(C)C)C(C)(C)O)C)C)C)C(C)(C)O)C

Origin of Product

United States

Scientific Research Applications

Biological Activities

Antioxidant Properties
BABR exhibits remarkable antioxidant capabilities, attributed to its chemical structure, which features a high number of conjugated double bonds. Studies have shown that it possesses superior radical scavenging properties compared to other carotenoids like β-carotene. This property makes BABR a candidate for formulations aimed at reducing oxidative stress in biological systems .

Antimicrobial Activity
Research indicates that BABR and its derivatives demonstrate significant antimicrobial effects against various pathogens, including multidrug-resistant bacteria. For instance, carotenoids extracted from Kocuria sp. RAM1 showed antibacterial activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa, which are notable for causing hospital-acquired infections . The Minimum Inhibitory Concentration (MIC) for these extracts was determined to be 250 µg/mL, highlighting their potential in wound healing applications .

Cancer Therapy
BABR has been studied for its anticancer properties, particularly its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (hepatocyte carcinoma). The mechanism involves the upregulation of pro-apoptotic genes and downregulation of oncogenes, suggesting that BABR could be integrated into therapeutic strategies against cancer .

Case Studies

Study Focus Findings
Identification of Antioxidant Capacity Evaluated the antioxidant potential of BABRDemonstrated superior antioxidant activity compared to β-carotene
Antimicrobial Activity of Carotenoids Investigated antibacterial properties against resistant strainsEffective against K. pneumoniae and others with MIC of 250 µg/mL
Antitumoral Effects on MCF-7 Cells Assessed the impact on breast cancer cell linesInduced apoptosis through gene expression modulation

Biosynthesis Insights

The biosynthesis of BABR involves specific enzymatic pathways identified in halophilic archaea such as Haloarcula japonica. Key enzymes like carotenoid 3,4-desaturase and bifunctional lycopene elongase are crucial for converting lycopene into BABR. Understanding these pathways not only aids in the production of BABR but also opens avenues for genetic engineering to enhance yield .

Potential Industrial Applications

Given its unique properties, BABR has potential applications in:

  • Cosmetics : Due to its antioxidant properties, it can be used in skin care formulations to protect against UV damage and aging.
  • Nutraceuticals : Its health benefits could lead to incorporation in dietary supplements aimed at enhancing immune function and reducing oxidative stress.
  • Food Industry : As a natural colorant with health benefits, BABR could replace synthetic dyes in food products.

Chemical Reactions Analysis

Biosynthetic Pathway of Bisanhydrobacterioruberin

BABR is synthesized via the isoprenoid pathway in halophilic archaea, primarily through the following steps:

Key Reactions:

  • Mevalonate Pathway :

    • Acetyl-CoA → Mevalonic acid → Isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP) via enzymes mvaS, mvaD, and ipk .

  • Lycopene Formation :

    • IPP and DMAPP polymerize into phytoene, which undergoes desaturation to form lycopene via crtB and crtD genes .

  • Elongation and Cyclization :

    • Lycopene elongase (lyeJ) adds C<sub>5</sub> isoprene units to lycopene, forming dihydrothis compound (DH-BABR) .

  • Hydroxylation and Desaturation :

    • DH-BABR undergoes hydration via CruF (EC 4.2.1.161) to yield monoanhydrobacterioruberin (MABR), followed by desaturation via CrtD3 (EC 1.3.99.37) to produce BABR .

EnzymeEC NumberReaction CatalyzedReference
Lycopene elongase2.5.1.150Lycopene → DH-BABR
CruF hydratase4.2.1.161DH-BABR + H<sub>2</sub>O → MABR → BABR
CrtD3 desaturase1.3.99.37BABR → Bacterioruberin (BR)

Enzymatic Reactions and Competitive Pathways

BABR participates in a branched metabolic network:

  • Primary Pathway : BABR → Bacterioruberin (via sequential hydration/desaturation) .

  • Competitive Pathway : Lycopene can alternatively form retinal through brp and blh genes, reducing BABR yield .

Thermodynamic Data:

  • ΔG° for BABR hydration: 9.15 kcal/mol (calculated for Haloarcula japonica) .

Biotechnological Production

Recent advances in optimizing BABR synthesis include:

Strain Engineering:

  • Halorubrum sp. HRM-150 achieves 1.44 µg/mL BR productivity under optimal conditions .

  • Corynebacterium glutamicum has been metabolically engineered to enhance BABR yields via heterologous lyeJ expression.

Fermentation Conditions:

ParameterOptimal ValueEffect on Yield
Carbon SourceGlucose + Starch (1:2)↑ Biomass by 85%
Nitrogen SourceTryptone (15 g/L)↑ BR productivity 54%
Osmotic ShockApplied at log phase↑ BR without biomass loss

Structural and Functional Insights

  • Chemical Formula : C<sub>50</sub>H<sub>72</sub>O<sub>2</sub> .

  • Functional Groups : Two hydroxyl groups at C-2 and C-31, critical for membrane stabilization in halophiles .

Preparation Methods

Halophilic Archaea as Primary Producers

Bisanhydrobacterioruberin is predominantly isolated from halophilic archaea, including Halorubrum spp., Haloferax marinum, and Halobacterium salinarum. These organisms synthesize DH-BABR as a membrane-stabilizing agent under high-salinity conditions. Genomic analyses reveal that DH-BABR biosynthesis branches from the central bacterioruberin (BR) pathway, involving two key enzymes:

  • CruF : Catalyzes the dehydration of dihydrobacterioruberin (DH-BR) to dihydromonoanhydrobacterioruberin (DH-MABR).

  • CrtD : Converts DH-MABR to this compound through a second dehydration step.

Table 1: Microbial Strains and DH-BABR Yield

StrainDH-BABR Content (% of Total Carotenoids)Culture MediumReference
Halorubrum sp. HRM-15012–15%Glucose-starch (1:2)
Haloferax marinum18–22%DBCM2
Halobacterium salinarum8–10%DSC-97

Culture Medium Optimization

Carbon and Nitrogen Sources

Glucose and starch combinations induce diauxic growth in Halorubrum spp., prolonging the logarithmic phase and increasing DH-BABR productivity by 54% compared to glucose alone. For Arthrobacter agilis, a whey-based medium (96% sweet whey, 0.46% MgSO₄, 0.5% yeast extract) reduces production costs to $1.58/L while achieving 5.13 mg/L total carotenoids, including DH-BABR.

Table 2: Impact of Medium Components on DH-BABR Yield

ComponentOptimal ConcentrationEffect on YieldStrain
Sweet whey96% (v/v)↑ Nitrogen assimilationArthrobacter agilis
MgSO₄0.46% (w/v)↑ Enzyme stabilityArthrobacter agilis
Glucose:starch ratio1:2 (w/w)↑ Biomass by 85%Halorubrum sp.
NaCl250 g/L↑ Osmotic stress responseHalobacterium

Osmotic Stress Induction

Controlled osmotic downshock during the logarithmic phase enhances DH-BABR synthesis in Halorubrum spp. by 30% without compromising biomass. This strategy mimics natural salinity fluctuations in hypersaline environments, upregulating crtD gene expression.

Extraction and Purification Techniques

Solvent-Based Extraction

Methanol and acetone are the primary solvents for DH-BABR recovery:

  • Methanol extraction : Soaking cell pellets for 2 h at 4°C achieves 92% carotenoid recovery from Arthrobacter agilis, with DH-BABR constituting 14% of the total.

  • Acetone with BHT : Adding 50 mg/L butylhydroxytoluene (BHT) during acetone extraction prevents oxidative degradation of DH-BABR in Haloferax marinum, yielding 1.2 mg/g dry weight.

Chromatographic Purification

Reverse-phase HPLC (C18 column) with a methanol:ethyl acetate gradient (85:15 to 60:40 over 30 min) resolves DH-BABR at a retention time of 22.3 min. APCI-MS confirms its molecular ion peak at m/z 741.6 [M+H]⁺, consistent with the formula C₅₀H₆₈O₂.

Challenges and Scalability

Low Natural Abundance

DH-BABR typically constitutes <25% of total carotenoids in wild-type strains. Metabolic engineering of the crtD gene in Haloferax marinum increases its share to 34%, but this approach risks growth inhibition due to membrane rigidity.

Cost-Effective Substrates

Whey valorization reduces production costs by 95% compared to synthetic media, but lactose fermentation byproducts may suppress DH-BABR synthesis in non-halophiles like Arthrobacter agilis .

Q & A

Q. What are the standard methods for identifying and quantifying bisanhydrobacterioruberin in microbial samples?

this compound (BABR) is typically identified using spectroscopic techniques such as resonance Raman spectroscopy (detecting unique vibrational modes of conjugated double bonds) and UV-Vis spectrophotometry (absorbance peaks at ~490–520 nm). Quantification often employs high-performance liquid chromatography (HPLC) coupled with diode-array detection or mass spectrometry, optimized for polar carotenoid separation. For example, Jehlička et al. (2013) validated Raman spectroscopy for distinguishing BABR from structurally similar pigments in halophilic archaea .

Q. What is the biosynthetic pathway of this compound in Arthrobacter species?

BABR biosynthesis in Arthrobacter involves a branched pathway starting with geranylgeranyl pyrophosphate (GGPP) . Key enzymes include:

  • Phytoene synthase (CrtB) and desaturase (CrtI) for phytoene conversion to lycopene.
  • Lycopene elongase/hydratase (Lye) and carotenoid-3,4-desaturase (CrtD) for elongation and desaturation to intermediates like dihydroisopentenyldehydrorhodopin (DHIDR).
  • This compound hydratase (CruF) for the final hydration step to BABR . Pathway intermediates (e.g., DHIDR, IDR) are critical for validating gene knockout studies .

Q. How does this compound contribute to microbial survival under stress conditions?

BABR stabilizes cell membranes by integrating into lipid bilayers, enhancing resistance to oxidative stress and low temperatures . In Arthrobacter agilis, CRISPR/Cas9-mediated silencing of BABR biosynthesis genes (e.g., crtB, lye) reduced growth at 4°C, confirming its role in cold adaptation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in BABR stability data across studies?

Discrepancies in stability studies (e.g., pH or temperature effects) often arise from extraction method variations (e.g., solvent polarity, cell lysis techniques) or culture conditions (e.g., salinity, light exposure). To standardize protocols:

  • Use controlled bioreactors to maintain consistent growth parameters (e.g., O₂ levels, temperature).
  • Compare BABR stability using accelerated degradation tests under varying conditions (e.g., 25°C vs. 37°C, aerobic vs. anaerobic) .
  • Validate results with HPLC-MS/MS to track degradation products .

Q. What experimental strategies are effective for studying BABR’s role in membrane dynamics using gene-editing tools?

CRISPR/Cas9 transcriptional silencing of BABR biosynthetic genes (e.g., crtB, cruF) in Arthrobacter enables functional studies. Key steps include:

  • Designing sgRNAs targeting promoter regions of BABR pathway genes.
  • Measuring membrane fluidity via fluorescence anisotropy with diphenylhexatriene (DPH) probes in knockout vs. wild-type strains.
  • Correlating BABR absence with lipid peroxidation rates under oxidative stress (e.g., H₂O₂ exposure) .

Q. How can researchers optimize BABR yield in haloarchaeal cultures for reproducible experiments?

Yield optimization requires multifactorial experimental design :

  • Carbon/Nitrogen Ratio : Test varying C/N ratios (e.g., 10:1 to 20:1) to balance biomass and carotenoid production.
  • Light Exposure : Use controlled photobioreactors to assess light wavelength effects (e.g., blue vs. red light) on BABR synthesis.
  • Stress Induction : Apply osmotic shock (e.g., 15–20% NaCl) or cold stress (4°C) to upregulate BABR biosynthesis genes . Document protocols in alignment with journal guidelines (e.g., Beilstein Journal’s requirements for reproducibility) .

Methodological Considerations

Q. What analytical techniques are recommended for distinguishing BABR from structurally similar carotenoids?

  • High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (C₅₀H₆₄O₄) and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) : Resolve structural isomers via ¹³C and ¹H NMR, focusing on hydroxylation sites.
  • Circular Dichroism (CD) : Detect chirality differences in hydrated vs. non-hydrated derivatives .

Q. How should researchers address variability in BABR extraction efficiency across studies?

Standardize extraction using methanol:acetone (1:1) for cell membrane disruption, followed by solid-phase extraction (SPE) with C18 columns to isolate BABR. Validate recovery rates via spike-and-recovery experiments with synthetic BABR standards .

Data Interpretation and Reporting

Q. How to reconcile conflicting data on BABR’s antioxidant activity in vitro vs. in vivo models?

  • In Vitro : Use DPPH/ABTS radical scavenging assays with purified BABR.
  • In Vivo : Measure reactive oxygen species (ROS) levels in BABR-producing vs. knockout strains using fluorescent probes (e.g., H₂DCFDA).
  • Report both assays with IC₅₀ values and cellular uptake efficiency metrics to contextualize discrepancies .

Q. What are the best practices for reporting BABR characterization in compliance with journal guidelines?

  • Supporting Information : Include raw spectral data (NMR, MS), chromatograms, and growth curves in supplementary files.
  • Reproducibility : Detail culture conditions (e.g., medium composition, temperature) and statistical analyses (e.g., ANOVA for yield optimization experiments) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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